Acridine-3,6-diol Acridine-3,6-diol Acridine-3,6-diol is a dye chemical.
Brand Name: Vulcanchem
CAS No.: 43129-74-4
VCID: VC0517114
InChI: InChI=1S/C13H9NO2/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14-12(8)6-10/h1-7,15-16H
SMILES: C1=CC(=CC2=NC3=C(C=CC(=C3)O)C=C21)O
Molecular Formula: C13H9NO2
Molecular Weight: 211.2

Acridine-3,6-diol

CAS No.: 43129-74-4

Cat. No.: VC0517114

Molecular Formula: C13H9NO2

Molecular Weight: 211.2

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acridine-3,6-diol - 43129-74-4

Specification

CAS No. 43129-74-4
Molecular Formula C13H9NO2
Molecular Weight 211.2
IUPAC Name acridine-3,6-diol
Standard InChI InChI=1S/C13H9NO2/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14-12(8)6-10/h1-7,15-16H
Standard InChI Key LXFYIIKDJZNGST-UHFFFAOYSA-N
SMILES C1=CC(=CC2=NC3=C(C=CC(=C3)O)C=C21)O
Appearance Solid powder

Introduction

Basic Chemical Identity and Properties

Acridine-3,6-diol is an organic compound characterized by the presence of hydroxyl groups at the 3 and 6 positions of the acridine core structure. The compound has been registered and documented with specific chemical identifiers and physical properties that distinguish it from other acridine derivatives.

Chemical Identification

Acridine-3,6-diol is recognized by several naming conventions and identification systems within chemical databases:

ParameterValue
Primary NameAcridine-3,6-diol
Chemical Abstracts Service (CAS) Number43129-74-4
European Inventory of Existing Commercial Chemical Substances (EINECS)256-109-0
Molecular FormulaC₁₃H₉NO₂
Molar Mass211.22 g/mol
Synonyms3,6-Acridinediol, 3,6-Dihydroxyacridine
Melting Point>300°C

The compound is characterized by its molecular formula C₁₃H₉NO₂, indicating the presence of 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The high melting point (exceeding 300°C) suggests significant molecular stability and potential for strong intermolecular interactions, likely due to hydrogen bonding through the hydroxyl groups .

Structural Features

The core acridine structure consists of a nitrogen-containing heterocyclic compound with three fused rings - two benzene rings flanking a pyridine ring in the middle. In acridine-3,6-diol, hydroxyl groups are positioned at the 3 and 6 positions, creating a symmetrical modification of the basic acridine scaffold. This structure allows for:

  • Potential hydrogen bond donation through the hydroxyl groups

  • Modified electronic properties compared to unsubstituted acridine

  • Altered solubility profile due to the addition of polar functional groups

  • Possible changes in fluorescent properties compared to parent acridine

Acridine-3,6-diol in the Context of Acridine Chemistry

Acridine derivatives represent a privileged class of compounds in medicinal chemistry due to their versatile biological activities and physiochemical properties. Understanding acridine-3,6-diol requires contextualizing it within the broader acridine family.

Acridine as a Privileged Pharmacophore

The acridine scaffold, along with its functional analogue acridone, has been extensively studied and utilized in medicinal chemistry. These compounds demonstrate diverse applications including:

  • DNA intercalation capabilities

  • Endonuclease mimic activity

  • Ratiometric selective ion sensing

  • P-glycoprotein inhibition (countering multi-drug resistance)

  • Enzyme inhibition

  • Potential for addressing neurodegenerative disorders

The planar tricyclic structure of acridine compounds allows them to intercalate between DNA base pairs, which serves as the foundation for many of their biological activities. Most derivatives and salts of acridine display strong fluorescence characteristics, enhancing their utility in biological research and diagnostic applications .

Structure-Activity Relationships of Acridines

Extensive structure-activity relationship (SAR) studies on acridine derivatives have revealed critical insights that may be relevant to understanding the potential properties of acridine-3,6-diol:

  • Electron-donor substituents often enhance biological activity

  • The position of substituents significantly affects DNA binding capability

  • The maximum beneficial number of substituents appears to be three

  • Substituent size should be approximately as large as an iodine atom and smaller than an isopropyl group for optimal activity

Since acridine-3,6-diol features two hydroxyl groups (electron-donating substituents), its biological activity profile might be influenced by these structural characteristics, potentially enhancing its interaction with biological targets compared to unsubstituted acridine.

Synthesis and Production Methods

General Synthetic Approaches to Substituted Acridines

Modern synthetic routes to substituted acridines typically involve:

  • Formation of N-phenylanthranilic acids through coupling reactions

  • Cyclization to form the tricyclic acridine core

  • Further functionalization to introduce specific substituents

Traditional methods include the Ullmann-Goldberg coupling, although more recent approaches utilize palladium-catalyzed amination reactions (Buchwald-Hartwig coupling) to form the required intermediates with higher yields and greater consistency .

The synthesis of hydroxylated acridines may involve:

  • Direct hydroxylation of the acridine scaffold

  • Cyclization of appropriately substituted N-phenylanthranilic acids

  • Protective group strategies to control the position of hydroxylation

  • Post-cyclization modification of halogenated or other activated acridine derivatives

Physicochemical Properties and Analysis

Solubility and Physical State

With a melting point exceeding 300°C, acridine-3,6-diol is likely to exist as a crystalline solid at room temperature . The presence of two hydroxyl groups would be expected to:

  • Enhance water solubility compared to unsubstituted acridine

  • Maintain solubility in polar organic solvents

  • Potentially form hydrogen-bonded crystal structures

  • Exhibit pH-dependent solubility due to the acidic nature of phenolic hydroxyl groups

Comparison with Related Acridine Derivatives

Structural Comparisons

Acridine-3,6-diol can be compared with other important acridine derivatives to understand its potential unique properties:

CompoundKey Structural FeaturesNotable Properties
Acridine-3,6-diolHydroxyl groups at positions 3 and 6High melting point (>300°C), potential for hydrogen bonding
AcridineUnsubstituted parent compoundWeak carcinogen, DNA intercalator
9-AminoacridinesAmino group at position 9Commonly used DNA intercalators, antibacterial properties
AcridoneCarbonyl group at position 9Non-intercalative control in many studies, different biological activity profile
3-Carboxamide acridonesCarboxamide group at position 3Modified biological activity compared to unsubstituted acridone

Functional Comparisons

Functional differences between acridine derivatives often depend on:

  • The nature of substituents (electron-donating vs. electron-withdrawing)

  • The position of substitution on the acridine ring

  • The number of substituents

  • The size and lipophilicity of substituents

In the case of acridine-3,6-diol, the electron-donating hydroxyl groups at positions 3 and 6 would likely create a unique electronic distribution across the acridine ring system, potentially affecting:

  • DNA binding affinity and mode

  • Fluorescence properties

  • Biological activity profile

  • Solubility and pharmacokinetic properties

Research Limitations and Future Directions

The current research on acridine-3,6-diol appears limited based on the provided search results. This presents several opportunities for further investigation:

Knowledge Gaps

Several aspects of acridine-3,6-diol remain underexplored:

  • Comprehensive biological activity screening

  • Detailed structure-activity relationships

  • Specific synthesis optimization

  • Crystal structure determination

  • Application potential in medical or material sciences

Future Research Directions

Promising areas for future research on acridine-3,6-diol might include:

  • Evaluation as a DNA intercalator and potential anticancer agent

  • Assessment of fluorescence properties for potential sensing applications

  • Exploration of metal complexation capabilities through the hydroxyl groups

  • Investigation of structure-property relationships through systematic comparison with other hydroxylated acridines

  • Development of improved synthetic routes for preparation and functionalization

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